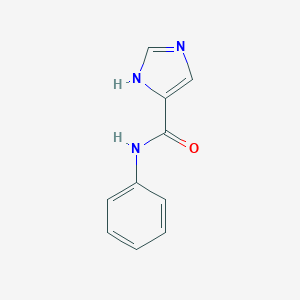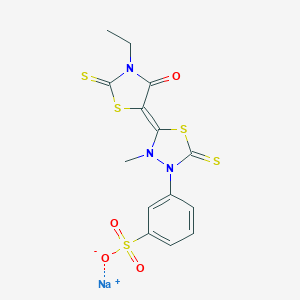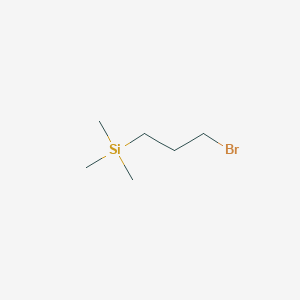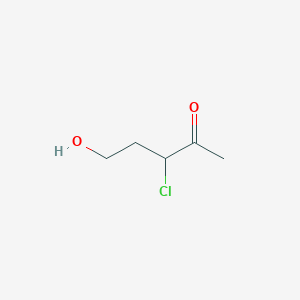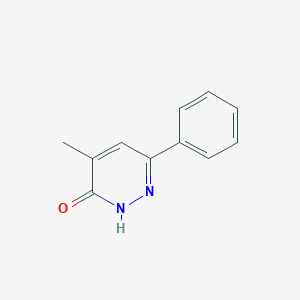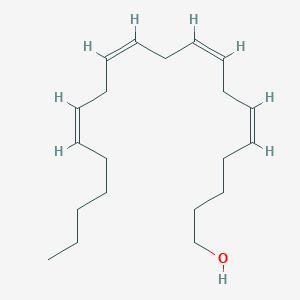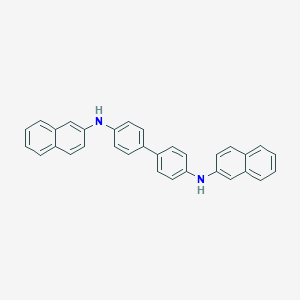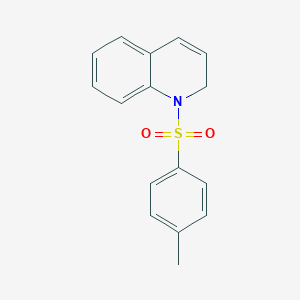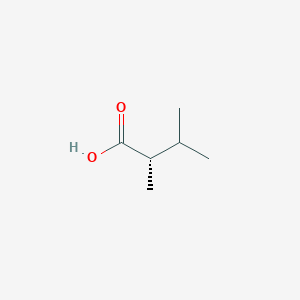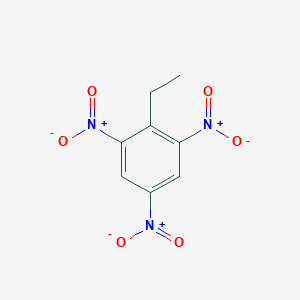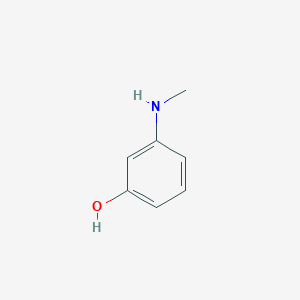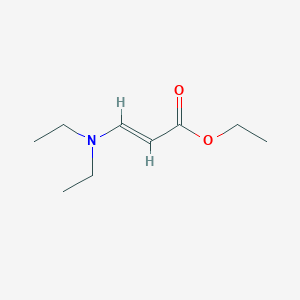![molecular formula C11H14ClNO2S B079413 Piperidine, 1-[(4-chlorophenyl)sulfonyl]- CAS No. 22771-98-8](/img/structure/B79413.png)
Piperidine, 1-[(4-chlorophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[(4-chlorophenyl)sulfonyl]- (also known as PCS) is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative of piperidine and has been found to have various biological activities.
Mechanism Of Action
The mechanism of action of PCS is not fully understood. However, it has been suggested that it inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. It has also been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical And Physiological Effects
PCS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been found to have anti-viral properties, particularly against HIV.
Advantages And Limitations For Lab Experiments
PCS has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have a wide range of biological activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can make it difficult to study its effects in animal models.
Future Directions
There are several future directions for research on PCS. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Another area of interest is its role in the regulation of gene expression, particularly in the context of epigenetic modifications. Additionally, further studies are needed to fully understand the mechanism of action of PCS and its effects on various biological systems.
Conclusion:
In conclusion, PCS is a chemical compound that has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been used as a tool for studying the role of sulfonamides in biological systems. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
PCS can be synthesized by reacting piperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Scientific Research Applications
PCS has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a tool for studying the role of sulfonamides in biological systems.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLYJFLDDJOJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359475 |
Source


|
| Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
CAS RN |
22771-98-8 |
Source


|
| Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

